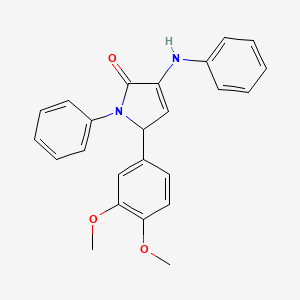
5-(3,4-Dimethoxy-phenyl)-1-phenyl-3-phenylamino-1,5-dihydro-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidinone core structure with various substituents, including dimethoxyphenyl, phenyl, and phenylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a monocarbonyl curcuminoid and ethyl hydrazinobenzoate can yield a similar compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for higher yield and purity. This could include the use of high-performance liquid chromatography (HPLC) for purification and characterization .
化学反应分析
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
科学研究应用
5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with DNA and proteins.
Medicine: Explored for its cytotoxic properties against cancer cells.
作用机制
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, causing structural changes that affect cellular processes. Additionally, it may inhibit specific enzymes or signaling pathways, leading to its cytotoxic effects .
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenylethylamine: An aromatic ether with methoxy substituents.
3,4-Dimethoxy-L-phenylalanine: A derivative of L-tyrosine with methoxy groups
Uniqueness
5-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to interact with DNA and proteins sets it apart from other similar compounds .
属性
分子式 |
C24H22N2O3 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
4-anilino-2-(3,4-dimethoxyphenyl)-1-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H22N2O3/c1-28-22-14-13-17(15-23(22)29-2)21-16-20(25-18-9-5-3-6-10-18)24(27)26(21)19-11-7-4-8-12-19/h3-16,21,25H,1-2H3 |
InChI 键 |
SMCHVNBDEYDAJA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2C=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(2E)-2-[1-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinyl}-4-oxobutanoic acid](/img/structure/B11651993.png)
![3-{[(2-chlorophenyl)amino]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11651994.png)
![(6Z)-6-{5-bromo-2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652005.png)
![N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11652007.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11652017.png)
![2-(1,3-benzothiazol-2-yl)-5-propyl-4-[(E)-(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11652024.png)

![(6Z)-6-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652038.png)

![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11652049.png)
![2-[N-(4-Chlorophenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B11652053.png)
![propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652060.png)
![Methyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11652065.png)
![4-[(2-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11652067.png)
